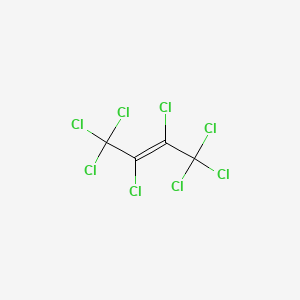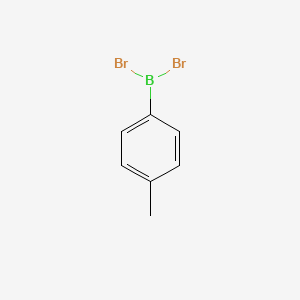
4-(Dibromoboryl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibromoboryl)toluene is an organoboron compound characterized by the presence of a dibromoboryl group attached to a toluene molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibromoboryl)toluene typically involves the electrophilic aromatic substitution of a toluene derivative. One common method includes the reaction of trimethylsilyl-substituted toluene with boron tribromide, resulting in the selective attachment of dibromoboryl groups . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The use of boron tribromide as a reagent and the optimization of reaction conditions for yield and purity are critical factors in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dibromoboryl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The dibromoboryl group can be replaced by other nucleophiles, leading to the formation of diverse boron-containing compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or molecular oxygen can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are typically employed.
Major Products Formed:
Substitution Products: Various boron-containing derivatives depending on the nucleophile used.
Oxidation Products: Boron oxides and related compounds.
Reduction Products: Reduced boron species.
Aplicaciones Científicas De Investigación
4-(Dibromoboryl)toluene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Dibromoboryl)toluene involves its interaction with various molecular targets. The electron-deficient nature of the boron atom allows it to form Lewis acid-base complexes with electron-rich species .
Comparación Con Compuestos Similares
- 1,3-Bis(dibromoboryl)benzene
- 1,4-Bis(dibromoboryl)benzene
- 1,3,5-Tris(dibromoboryl)benzene
Comparison: 4-(Dibromoboryl)toluene is unique due to the presence of a single dibromoboryl group attached to a toluene molecule, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
4151-78-4 |
|---|---|
Fórmula molecular |
C7H7BBr2 |
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
dibromo-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BBr2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
Clave InChI |
ZDOXXJVAPIUXRQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


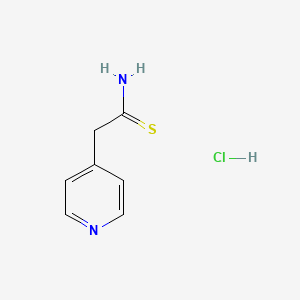
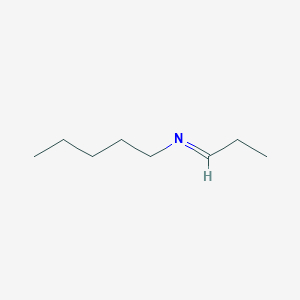
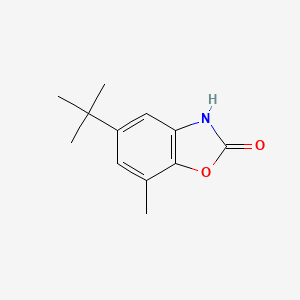
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)
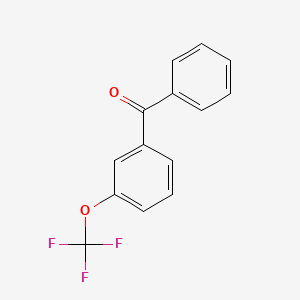
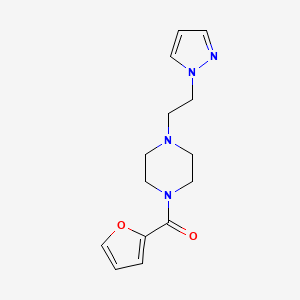
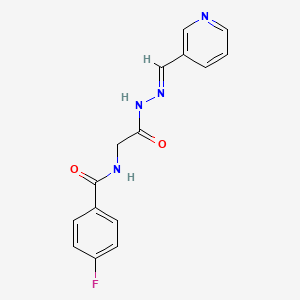
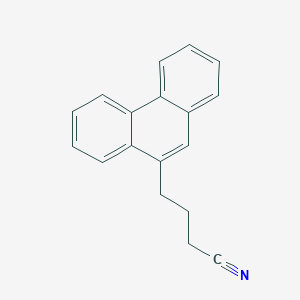
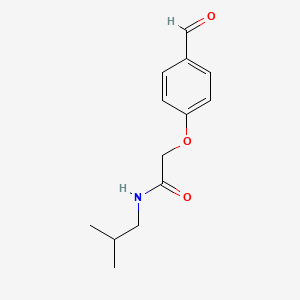
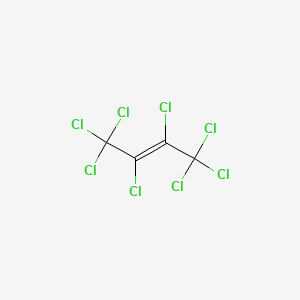
![4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14140532.png)

